1,3-Di-tert-butylbenzimidazolium chloride (CAS 946607-10-9) is a highly sterically demanding N-heterocyclic carbene (NHC) precursor utilized in advanced organometallic synthesis and homogeneous catalysis. Featuring a benzimidazole core flanked by two bulky tert-butyl groups, this chloride salt serves as a robust precursor to the 1,3-di-tert-butylbenzimidazol-2-ylidene ligand. In industrial and academic procurement, it is primarily selected for its ability to impart extreme steric shielding while maintaining a modulated, less electron-donating profile compared to standard imidazole-derived NHCs. Its high solubility in chlorinated and aromatic solvents, coupled with its stability as a chloride salt, makes it a highly processable reagent for the generation of palladium, ruthenium, and gold catalysts where precise control over the metal's coordination sphere is critical for challenging cross-coupling or Lewis acid-mediated transformations[1].
Substituting 1,3-di-tert-butylbenzimidazolium chloride with the non-annulated analog 1,3-di-tert-butylimidazolium chloride (ItBu·HCl) or the industry-standard 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) frequently leads to suboptimal catalytic performance or altered reaction pathways. The benzo-fusion in the target compound slightly compresses the N-C-N angle, forcing the bulky tert-butyl groups closer to the metal center and significantly increasing the percent buried volume (%Vbur) beyond that of ItBu. Furthermore, the electron-withdrawing nature of the fused aromatic ring reduces the sigma-donor strength of the resulting carbene. Consequently, using a generic bulky NHC precursor fails to replicate the unique combination of extreme steric pressure and reduced electron density required to accelerate difficult reductive eliminations in Pd-catalysis or enhance the electrophilicity of Au(I) catalysts [1].
Structural analysis of transition metal complexes derived from 1,3-di-tert-butylbenzimidazolium chloride demonstrates a significantly higher steric demand than standard bulky NHCs. The resulting 1,3-di-tert-butylbenzimidazol-2-ylidene ligand exhibits a percent buried volume (%Vbur) of approximately 39-41% (normalized to a metal-carbon bond length of 2.00 Å), which is quantitatively higher than the non-annulated 1,3-di-tert-butylimidazol-2-ylidene (ItBu, ~37%) and substantially larger than the widely used IPr ligand (~33%). This structural compression is driven by the benzo-fusion, which alters the N-C-N bond angle and projects the tert-butyl groups more aggressively toward the metal center[1].
| Evidence Dimension | Percent Buried Volume (%Vbur) |
| Target Compound Data | ~39-41% (1,3-di-tert-butylbenzimidazol-2-ylidene) |
| Comparator Or Baseline | ~37% (ItBu) and ~33% (IPr) |
| Quantified Difference | +2-4% absolute increase vs ItBu; +6-8% vs IPr |
| Conditions | Calculated from crystallographic data (M-C = 2.00 Å standard model) |
The extreme steric pressure forces rapid reductive elimination in cross-coupling cycles, preventing catalyst trapping and enabling the coupling of highly hindered substrates.
The incorporation of the fused benzene ring in 1,3-di-tert-butylbenzimidazolium chloride reduces the basicity of the derived carbene compared to its imidazole counterpart. Infrared spectroscopy of derived metal-carbonyl complexes reveals a Tolman Electronic Parameter (TEP) shifted to higher wavenumbers (approx. 2053-2055 cm⁻¹) relative to ItBu (approx. 2050 cm⁻¹). This quantitative shift indicates that the benzimidazolylidene is a weaker sigma-donor and a slightly stronger pi-acceptor, which leaves the coordinated metal center more electrophilic and highly reactive toward incoming Lewis basic substrates, such as alkynes or olefins [1].
| Evidence Dimension | Tolman Electronic Parameter (TEP) |
| Target Compound Data | ~2053-2055 cm⁻¹ |
| Comparator Or Baseline | ~2050 cm⁻¹ (1,3-di-tert-butylimidazol-2-ylidene) |
| Quantified Difference | +3-5 cm⁻¹ shift (weaker donor) |
| Conditions | IR spectroscopy of [IrCl(CO)2(NHC)] or[RhCl(CO)2(NHC)] model complexes |
A less electron-donating NHC increases the Lewis acidity of the metal center, which is critical for activating unactivated alkynes and alkenes in Au(I) and Pt(II) catalysis.
For industrial and advanced laboratory procurement, the physical properties of the NHC precursor are critical for reproducible catalyst generation. 1,3-Di-tert-butylbenzimidazolium chloride benefits from the extended aromatic system, which enhances its crystallinity and reduces its hygroscopicity compared to smaller, non-annulated alkyl imidazolium chlorides. The compound exhibits a sharp decomposition/melting point around 204 °C, allowing for rigorous drying protocols under vacuum without product degradation. Furthermore, its solubility profile in moderately polar solvents (e.g., dichloromethane, THF) enables homogeneous deprotonation by strong bases to generate the free carbene cleanly, minimizing the formation of crude mixtures often seen with less stable precursors.
| Evidence Dimension | Thermal stability and handling |
| Target Compound Data | Crystalline solid, mp 204 °C (dec.), lower hygroscopicity |
| Comparator Or Baseline | Standard alkyl imidazolium chlorides (often highly hygroscopic syrups or low-melting solids) |
| Quantified Difference | Enhanced solid-state stability and reproducible anhydrous handling |
| Conditions | Standard laboratory storage and vacuum drying protocols |
Reliable crystallinity and lower hygroscopicity ensure accurate stoichiometric weighing and reproducible free-carbene generation in sensitive organometallic workflows.
The extreme steric bulk (%Vbur > 39%) provided by the 1,3-di-tert-butylbenzimidazol-2-ylidene ligand makes this precursor ideal for synthesizing Pd-PEPPSI or Pd-dimer catalysts used in challenging Suzuki-Miyaura and Buchwald-Hartwig aminations. The steric pressure accelerates the rate-limiting reductive elimination step, allowing for the efficient coupling of ortho-substituted and highly congested substrates where standard IPr-based catalysts stall[1].
Because the benzimidazole core is less electron-donating than standard imidazoles (higher TEP), the resulting Au(I)-NHC complexes remain highly electrophilic. This makes 1,3-di-tert-butylbenzimidazolium chloride a superior precursor for generating Lewis acidic Au(I) catalysts that efficiently activate unactivated alkynes toward nucleophilic attack by amines or alcohols, outperforming more strongly donating ItBu or IPr analogs [2].
The robust processability and reliable deprotonation of this chloride salt facilitate its use in preparing stable NHC-borane complexes via Lewis base exchange, as well as fluorescent 5,5′-bibenzimidazolylidenes. These adducts are valuable in materials science for developing donor-acceptor triazenes and specialized vapor deposition precursors where ligand stability and precise steric shielding are paramount .
Irritant